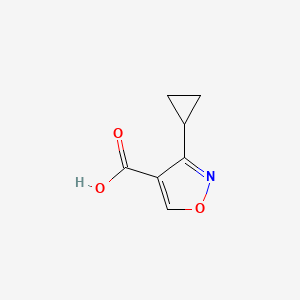

3-Cyclopropyl-1,2-oxazole-4-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-cyclopropyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEPDWZYBJIKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665695 | |

| Record name | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639523-17-4 | |

| Record name | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclopropyl-1,2-oxazole-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Cyclopropyl-Oxazole Moiety

The this compound scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. Its rigid, three-dimensional cyclopropyl group, coupled with the versatile oxazole core, offers a unique conformational profile that is instrumental in designing highly selective and potent bioactive molecules. This guide provides an in-depth exploration of the synthetic pathways leading to this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and critical optimization parameters. As a key intermediate, its structural features are leveraged in the development of advanced therapeutic agents, including kinase inhibitors and antiviral drugs[1].

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound (1) can be approached through several strategic disconnections. The most prevalent and industrially scalable methods focus on the formation of the oxazole ring from acyclic precursors already containing the requisite cyclopropyl group.

A primary retrosynthetic disconnection breaks the C4-C5 and N-O bonds of the oxazole ring, leading back to a cyclopropyl-functionalized β-dicarbonyl compound and a source of hydroxylamine. This approach is advantageous due to the commercial availability and stability of the starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, hinges on two key transformations:

-

Synthesis of a Cyclopropyl-Substituted β-Ketoester: This intermediate is the linchpin of the entire sequence.

-

Heterocyclization: The reaction of the β-ketoester with hydroxylamine to form the 1,2-oxazole ring.

Part 2: Primary Synthesis Pathway: From β-Ketoesters

The most direct and widely reported approach for synthesizing this compound involves the cyclization of a cyclopropyl-bearing β-ketoester with hydroxylamine, followed by hydrolysis of the resulting ester.[2]

Workflow Overview

Caption: High-level workflow for the synthesis pathway.

This pathway, detailed in patent literature, offers high regioselectivity and proceeds under relatively mild conditions, making it suitable for large-scale production.[3]

Step-by-Step Mechanistic Insights and Protocol

Step 1: Synthesis of 3-Cyclopropyl-isoxazol-5-one (II)

The synthesis begins with the cyclization of a 3-substituted-3-oxopropionate, such as ethyl 3-cyclopropyl-3-oxopropanoate (I), with hydroxylamine hydrochloride.[3] The reaction is typically carried out in an aqueous medium with a base.

-

Mechanism: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by dehydration to form an oxime. The enol form of the ester then attacks the oxime nitrogen, leading to cyclization and elimination of ethanol to yield the isoxazol-5-one ring. The base is crucial for neutralizing the hydroxylamine hydrochloride and facilitating the deprotonation steps.

-

Experimental Protocol:

-

To a stirred solution of ethyl 3-cyclopropyl-3-oxopropanoate (I) in water, add an equimolar amount of hydroxylamine hydrochloride.

-

Slowly add a slight excess of a suitable base (e.g., sodium carbonate or sodium hydroxide) while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-cyclopropyl-isoxazol-5-one (II).

-

Step 2: Acetalization to Form Intermediate (III)

The isoxazol-5-one (II) is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]

-

Mechanism: The methylene group at the 4-position of the isoxazol-5-one is acidic. It is deprotonated, and the resulting carbanion attacks the electrophilic carbon of DMF-DMA. This results in the formation of a dimethylaminomethylene group at the 4-position and elimination of methanol.

-

Experimental Protocol:

-

Suspend 3-cyclopropyl-isoxazol-5-one (II) in a suitable solvent like toluene or DMF.

-

Add a slight excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the mixture to 80-100°C and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude 4-dimethylaminomethylene-3-cyclopropyl-4-hydrogen-isoxazol-5-one (III) is often used in the next step without further purification.

-

Step 3: Ring Opening, Recyclization, and Acidification

The final step involves a base-mediated hydrolysis of the lactone ring in intermediate (III), followed by re-closure and acidification to yield the target carboxylic acid.[3]

-

Mechanism: The hydroxide ion attacks the carbonyl carbon of the isoxazol-5-one, leading to the opening of the lactone ring. This is followed by an intramolecular rearrangement and re-cyclization to form the more stable 1,2-oxazole ring system. The final acidification step protonates the carboxylate to yield the desired this compound. This sequence cleverly repositions the functional groups to achieve the desired 4-carboxylic acid isomer with high regioselectivity.

-

Experimental Protocol:

-

Dissolve the crude intermediate (III) in an aqueous solution of a strong base (e.g., 2M NaOH).

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., hexane) to remove impurities.

-

Carefully acidify the aqueous layer with concentrated HCl to a pH of 1-2, which will precipitate the final product.

-

Filter the white solid, wash thoroughly with water to remove inorganic salts, and dry in a vacuum oven at 50-60°C.

-

Quantitative Data Summary

| Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |

| 1 | Hydroxylamine HCl, Base | Water | Room Temp. | High | [3] |

| 2 | DMF-DMA | Toluene/DMF | 80-100°C | High | [3] |

| 3 | NaOH, HCl | Water | Reflux | High | [3] |

Note: The patent emphasizes high yield and purity, solving technical problems of isomer generation and difficult separation seen in other methods.[3]

Part 3: Alternative Synthetic Considerations

While the previously described method is highly effective, other strategies for isoxazole synthesis can be adapted. A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Cycloaddition Strategy

Caption: Cycloaddition approach for isoxazole synthesis.

-

Nitrile Oxide Generation: Cyclopropanecarboxaldoxime can be oxidized in situ (e.g., using sodium hypochlorite) to generate cyclopropyl nitrile oxide.

-

Cycloaddition: This highly reactive 1,3-dipole readily undergoes a cycloaddition reaction with an alkyne bearing an ester group, such as ethyl propiolate. This reaction forms the isoxazole ring with high regioselectivity.[4]

-

Hydrolysis: The resulting ethyl ester is then hydrolyzed under standard basic or acidic conditions to afford the final carboxylic acid.[2]

This method offers flexibility but requires careful handling of the potentially unstable nitrile oxide intermediate.

Part 4: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques at each stage:

-

Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and ensuring the complete consumption of starting materials before proceeding to the next step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of each intermediate and the final product. The characteristic shifts of the cyclopropyl protons and the oxazole ring protons provide definitive structural evidence.

-

Mass Spectrometry (MS): Verifies the molecular weight of the intermediates and the final product.

-

Melting Point Analysis: A sharp melting point for the final crystalline product is a strong indicator of high purity.

By implementing these analytical checkpoints, a researcher can proceed with confidence through the synthetic sequence, ensuring the integrity of each intermediate and the final compound.

References

- Benchchem. (n.d.). This compound.

- MySkinRecipes. (n.d.). 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid.

- Khan, I., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- Google Patents. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (CN103539753A).

Sources

- 1. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid [myskinrecipes.com]

- 2. This compound | 639523-17-4 | Benchchem [benchchem.com]

- 3. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and agrochemical research. While experimental data for this specific molecule remains limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from structurally related analogues, and established analytical methodologies to offer a robust predictive profile. We will delve into the structural features, acidity (pKa), lipophilicity (logP), and solubility of this compound, providing both theoretical understanding and practical experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel oxazole derivatives.

Introduction and Molecular Identity

This compound is a small molecule characterized by a five-membered isoxazole ring, substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the 4-position. This unique combination of a strained aliphatic ring, an aromatic heterocycle, and an acidic functional group imparts a distinct set of physicochemical characteristics that are critical to its behavior in biological and chemical systems. The isoxazole moiety is a common scaffold in many biologically active compounds, and the cyclopropyl group can influence metabolic stability and binding affinity.[1]

The accurate determination of its fundamental properties is a prerequisite for any drug discovery or development cascade, influencing everything from initial screening and synthesis to formulation and in vivo pharmacokinetics.

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Canonical SMILES | O=C(O)c1cnoc1C2CC2 | |

| InChIKey | KIJMAOMSRMPYIY-UHFFFAOYSA-N | |

| CAS Number | 124845-04-1 (for the isomeric 5-cyclopropylisoxazole-4-carboxylic acid) |

Note on Isomerism: It is crucial to distinguish this compound from its isomers, such as 5-cyclopropylisoxazole-4-carboxylic acid, as the position of the substituents on the isoxazole ring will significantly impact the molecule's electronic distribution and, consequently, its physicochemical properties.

Acidity (pKa)

The primary acidic center in this compound is the carboxylic acid group. The pKa of this group is a measure of its tendency to donate a proton in an aqueous solution and is a critical determinant of the molecule's charge state at a given pH. The charge state, in turn, profoundly influences solubility, membrane permeability, and receptor binding.

Predicted pKa

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa. This technique involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte while monitoring the pH.

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup: Place the analyte solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of NaOH in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is equal to the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug design. It influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted logP

Direct experimental logP values for this compound are not published. However, we can infer an approximate value from computationally predicted logP values of structurally similar compounds.

Table 2: Predicted logP Values for Related Compounds

| Compound | Predicted XlogP | Source |

| 5-Cyclopropylisoxazole-4-carboxylic acid | 0.5 | [4] |

| 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | 0.8 | [5] |

| 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid | 0.9 | [6] |

Based on these predictions for closely related isomers and analogues, it is reasonable to estimate that the logP of this compound will be in the range of 0.5 to 1.0 . This suggests a molecule with a balance of hydrophilic and lipophilic character.

Experimental Determination of logP: Shake-Flask Method

The shake-flask method remains the benchmark for experimental logP determination. It involves measuring the equilibrium distribution of the compound between n-octanol and water.

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a sealed container.

-

Equilibration: Shake the container for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the analyte using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs and the feasibility of parenteral formulations. The solubility of this compound will be pH-dependent due to the presence of the carboxylic acid group.

Predicted Solubility

Predicting the aqueous solubility of a molecule is complex and depends on factors such as its crystal lattice energy, lipophilicity, and pKa. Given the predicted logP in the range of 0.5-1.0 and the presence of a polar carboxylic acid group, the intrinsic solubility of the neutral form is expected to be moderate. At pH values above its pKa, the molecule will exist predominantly as the more soluble carboxylate anion.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a critical parameter for understanding the true solubility behavior of a compound.

-

Sample Preparation: Add an excess of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: Filter or centrifuge the samples to remove any undissolved solid.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

Data Reporting: Report the solubility at each pH in units of µg/mL or µM.

Chemical Stability

The isoxazole ring is generally considered a stable aromatic system.[1] However, its stability can be influenced by pH and temperature. Studies on other isoxazole-containing compounds have shown that the ring can be susceptible to cleavage under basic conditions.[1] Therefore, it is advisable to store solutions of this compound at neutral or slightly acidic pH and to avoid prolonged exposure to high temperatures or strongly basic environments.

Conclusion

This compound possesses a compelling molecular architecture for applications in drug discovery and agrochemical development. This technical guide has provided a detailed overview of its key physicochemical properties, offering predicted values based on sound chemical reasoning and data from analogous structures. Furthermore, we have outlined robust, industry-standard protocols for the experimental determination of its pKa, logP, and aqueous solubility. The insights and methodologies presented herein are intended to empower researchers to effectively characterize and utilize this promising heterocyclic compound in their scientific endeavors.

References

- Benchchem. This compound | 639523-17-4.

- Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.

- PubChemLite. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.

- Sigma-Aldrich. 5-Cyclopropylisoxazole-4-carboxylic acid 95%.

- ChemScene. 124845-04-1 | 5-Cyclopropylisoxazole-4-carboxylic acid.

- PubChemLite. 2-cyclopropyl-1,3-oxazole-4-carboxylic acid.

- PMC - NIH. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.

- PubChemLite. 5-cyclopropylisoxazole-4-carboxylic acid.

Sources

- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]

- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-cyclopropylisoxazole-4-carboxylic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 2-cyclopropyl-1,3-oxazole-4-carboxylic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS No. 639523-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, and applications, with a particular focus on its role as a key building block in the development of kinase inhibitors. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.

Introduction: The Significance of the Cyclopropyl-Oxazole Scaffold

This compound (CAS No. 639523-17-4) is a versatile synthetic intermediate characterized by the fusion of a cyclopropyl group and an oxazole carboxylic acid moiety.[1] The unique structural and electronic properties of the cyclopropyl ring, combined with the diverse reactivity of the oxazole carboxylic acid, make this molecule a valuable component in the design of novel therapeutic agents.[1] The oxazole ring system is a well-established pharmacophore found in numerous biologically active compounds, contributing to favorable interactions with various enzymes and receptors. The incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of a molecule, all desirable attributes in drug design. This guide will delve into the technical details of this compound, providing a foundational resource for its application in research and development.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is crucial for its effective application. The key identifiers and physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 639523-17-4 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid (typical) | |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and ethyl acetate. Limited solubility in water. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2][3] |

Synthesis and Manufacturing

The synthesis of this compound typically proceeds through a multi-step sequence, often involving the initial formation of an ester derivative followed by hydrolysis to yield the final carboxylic acid.[1] This approach allows for easier purification of the intermediate ester.

General Synthetic Pathway

A common and effective strategy for the synthesis of this compound involves the cyclization of a β-ketoester bearing a cyclopropyl group. This is followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative, detailed protocol for the synthesis of this compound, based on common organic synthesis methodologies.

Step 1: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate

-

To a solution of a suitable cyclopropyl β-ketoester in a polar solvent such as ethanol, add an equimolar amount of hydroxylamine hydrochloride.

-

The reaction mixture is then heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

-

The purified ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

-

The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then cooled and the organic solvent is removed under reduced pressure.

-

The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the oxazole ring proton, and the carboxylic acid proton.

-

Cyclopropyl Protons: Multiplets in the range of δ 0.8-1.5 ppm.

-

Oxazole Ring Proton: A singlet around δ 8.0-8.5 ppm.

-

Carboxylic Acid Proton: A broad singlet typically observed downfield, above δ 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-15 ppm.

-

Oxazole Ring Carbons: Resonances in the aromatic region, generally between δ 110-160 ppm.

-

Carboxylic Acid Carbonyl: A characteristic signal in the downfield region, around δ 160-170 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[5][6][7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1720 cm⁻¹.[5][6][7]

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.[5][7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₇H₇NO₃), the expected molecular ion peak [M+H]⁺ would be at m/z 154.04.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, most notably in the field of kinase inhibition.

Role as a Key Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural features of this compound make it an attractive starting point for the synthesis of such inhibitors.

The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the coupling of this fragment to various amine-containing scaffolds. This is a common strategy in the construction of a diverse library of potential kinase inhibitors.

Relevance to TYK2 Inhibitors

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases. The development of selective TYK2 inhibitors is a promising therapeutic strategy. While direct synthesis of a marketed drug from this compound is not explicitly detailed in publicly available literature, the use of highly similar and functionalized 2-pyrrolidinone structures containing a cyclopropyl moiety in the synthesis of macrocyclic TYK2 inhibitors has been reported.[3][8] This highlights the importance of the cyclopropyl-heterocycle motif in designing potent and selective kinase inhibitors.

Caption: Logical workflow illustrating the use of this compound in kinase inhibitor discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on the safety data for structurally related carboxylic acids and oxazole derivatives, this compound should be handled with care. Potential hazards include:

-

Skin Irritation: May cause skin irritation upon contact.[3]

-

Eye Irritation: May cause serious eye irritation or damage.[3]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3]

-

Harmful if Swallowed: May be harmful if ingested.[9]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Handling and Storage Procedures

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid generating dust. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents and strong bases.[2][3]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a cyclopropyl group and a reactive oxazole carboxylic acid moiety provides a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective utilization in the pursuit of new medicines.

References

- Supporting Information - The Royal Society of Chemistry. (URL: not available)

-

Sasaki, Y., et al. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(5), 126963. (URL: [Link])

-

3-Cyclopropyl-1,2-oxazole-4-carboxylicacid - MySkinRecipes. (URL: [Link])

-

IR: carboxylic acids. (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

-

3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid - PubChemLite. (URL: [Link])

-

CAS 639523-17-4 | 4-Isoxazolecarboxylicacid,3-cyclopropyl-(9CI ... - AHH Chemical. (URL: [Link])

-

3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid - ChemBK. (URL: [Link])

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (URL: [Link])

-

Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. (URL: [Link])

-

Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])

-

Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction | Request PDF - ResearchGate. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and optimization of a new family of type 3 17 beta-hydroxysteroid dehydrogenase inhibitors by parallel liquid-phase chemistry - PubMed. (URL: [Link])

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (URL: [Link])

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (URL: [Link])

-

1H-[1][2][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. (URL: [Link])

-

Carboxylic Acids | AMERICAN ELEMENTS® | Products | Applications. (URL: [Link])

- 13-C NMR Chemical Shift Table.pdf. (URL: not available)

-

1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem. (URL: [Link])

Sources

- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]

- 2. download.basf.com [download.basf.com]

- 3. fishersci.com [fishersci.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. rsc.org [rsc.org]

biological activity of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid Derivatives

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. Among the myriad of heterocyclic systems, the 1,2-oxazole (isoxazole) ring has garnered significant attention for its presence in a range of biologically active compounds. When coupled with a cyclopropyl moiety and a carboxylic acid derivative at strategic positions, the resulting this compound framework presents a unique and compelling scaffold for the development of new therapeutic agents. This guide provides a comprehensive technical overview of the biological activities associated with this promising class of compounds, intended for researchers, scientists, and drug development professionals.

The this compound Core: A Structural Overview

The this compound core is characterized by a five-membered isoxazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid or its derivative (e.g., amide, ester) at the 4-position. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, combined with the versatile chemistry of the isoxazole ring and the carboxylic acid functional group, make this scaffold a fertile ground for medicinal chemistry exploration. The presence of the cyclopropyl ring can influence metabolic stability, lipophilicity, and binding interactions with biological targets.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process. A common approach begins with the construction of a key intermediate, a β-ketoester bearing a cyclopropyl group. This intermediate can then undergo cyclization with hydroxylamine to form the isoxazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid, which can be further derivatized to amides or other analogues.

Anticancer Activity: A Promising Frontier

Derivatives of the oxazole and isoxazole core have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] While specific data for a comprehensive series of this compound derivatives is emerging, studies on closely related structures provide valuable insights into their potential as oncology therapeutics.

Cytotoxic Activity Against Cancer Cell Lines

A number of isoxazole carboxamide derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. For instance, a series of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives exhibited significant activity against the Hep3B hepatocellular carcinoma cell line.[2] The incorporation of a cyclopropyl group in other heterocyclic scaffolds has also been shown to enhance anticancer activity.

Table 1: In Vitro Anticancer Activity of Representative Isoxazole and Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| St. 1 | Hep3B (Hepatocellular Carcinoma) | 23 | [3] |

| St. 3 | Hep3B (Hepatocellular Carcinoma) | 2.77 | [2][3] |

| 2a | HepG2 (Hepatocellular Carcinoma) | 60.75 | [4] |

| 2b | COLO205 (Colon Adenocarcinoma) | 30.79 | [4] |

| 10 | HCT-116 (Colorectal Carcinoma) | 1.01 | [5] |

| 12 | K-562 (Chronic Myelogenous Leukemia) | 0.33 | [5] |

| 7j | HT-29 (Colon Cancer) | 0.028 | [6] |

| 7k | A-549 (Lung Cancer) | 0.035 | [6] |

Mechanisms of Anticancer Action

The anticancer effects of oxazole and isoxazole derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.

One of the well-established mechanisms for related heterocyclic compounds is the inhibition of tubulin polymerization.[7] By binding to tubulin, these compounds disrupt the formation of microtubules, which are critical for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] The cyclopropyl group in some scaffolds has been shown to be compatible with potent tubulin polymerization inhibitory activity.[7]

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Studies on related triazole derivatives have shown that they can induce apoptosis by modulating the expression of key regulatory proteins.[9][10] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[6]

Caption: Mechanism of selective COX-2 inhibition.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds, including oxadiazole and isoxazole derivatives, have shown promise in this area. [11][12][13]

Antibacterial and Antifungal Efficacy

Studies have demonstrated the antibacterial and antifungal activity of various oxadiazole and isoxazole derivatives against a range of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). [11][14]The mode of action for these compounds can vary, but may involve disruption of the bacterial cell envelope. [15] Table 3: In Vitro Antimicrobial Activity of Representative Oxadiazole and Isoxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4a | S. aureus (MRSA) | 62 | [11] |

| 4b | S. aureus (MRSA) | 62 | [11] |

| 4c | S. aureus (MRSA) | 62 | [11] |

| OZE-I | S. aureus (MRSA) | 4-16 | [14] |

| OZE-II | S. aureus (MRSA) | 4-16 | [14] |

| OZE-III | S. aureus (MRSA) | 8-32 | [14] |

| 2c | Candida albicans | 2.0 (mg/mL) | [16] |

Experimental Protocols

The following are standardized protocols for the in vitro evaluation of the biological activities of novel compounds like this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a reducing agent in a suitable buffer.

-

Compound Incubation: Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib) to the reaction mixture and pre-incubate.

-

Initiate Reaction: Initiate the reaction by adding arachidonic acid as the substrate.

-

Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR): Preliminary Insights

While a comprehensive SAR for this compound derivatives requires a systematic study of a dedicated compound library, some general trends can be inferred from related series:

-

Substitution on the Carboxamide: For anticancer activity, the nature of the substituent on the carboxamide nitrogen is often critical. Aromatic and heteroaromatic groups can significantly influence potency and selectivity. [5]* Halogenation: The presence and position of halogen atoms on aromatic rings within the molecule can have a profound impact on biological activity, often enhancing potency. [7]* Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its pharmacokinetic and pharmacodynamic properties, including cell permeability and target engagement.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The available data on related compounds highlight the diverse biological activities that can be achieved through chemical modifications of this core structure. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics.

References

Sources

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. escholarship.org [escholarship.org]

- 10. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. auctoresonline.org [auctoresonline.org]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 16. PlumX [plu.mx]

The Emerging Potential of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid: A Technical Guide to a Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound increasingly recognized for its utility as a versatile synthetic intermediate in medicinal and agrochemical research.[1][2] While a specific mechanism of action for the unmodified parent compound is not extensively documented, its structural motifs—the isoxazole ring and the cyclopropyl group—are present in a wide array of biologically active molecules. This guide provides an in-depth exploration of the potential mechanisms of action that can be targeted by derivatives of this scaffold, based on the established bioactivities of related isoxazole-containing compounds. We will delve into the synthetic versatility of this molecule, propose therapeutic targets, and provide detailed experimental protocols for elucidating the biological activities of its future derivatives.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocyclic motif that is a cornerstone in the development of numerous therapeutic agents.[3][4][5][6] Its unique electronic and structural properties allow it to act as a key pharmacophore, engaging with a variety of biological targets.[4] The metabolic stability and capacity for diverse chemical modifications have made the isoxazole nucleus a privileged structure in drug discovery.[7] Notable examples of FDA-approved drugs containing the isoxazole ring include the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antirheumatic agent Leflunomide.[4][6]

This compound represents a promising starting point for the synthesis of novel drug candidates. The presence of a carboxylic acid group allows for a wide range of derivatizations, such as the formation of amides and esters, enabling the exploration of a vast chemical space.[1][8] The cyclopropyl moiety can also influence the compound's reactivity and biological interactions.[1] This guide will explore the untapped potential of this scaffold by examining the known mechanisms of action of structurally related compounds.

Physicochemical Properties and Synthesis Overview

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1082420-70-9 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Pale orange to brown or off-white crystalline powder | [8] |

| Melting Point | 141–144 °C | [8] |

| Solubility | Soluble in methanol and other organic solvents | [8] |

The synthesis of this compound typically involves the cyclization of a β-diketone or β-ketoester precursor that contains a cyclopropyl group.[1] This is followed by the formation of the oxazole ring through condensation with appropriate reagents and subsequent hydrolysis to yield the carboxylic acid.[1]

Potential Mechanisms of Action and Therapeutic Targets

The broad spectrum of biological activities exhibited by isoxazole derivatives suggests that compounds derived from the this compound scaffold could be designed to target a range of therapeutic areas.[3][5][6]

Anti-inflammatory Activity via COX-2 Inhibition

The isoxazole ring is a key component of Valdecoxib, a selective COX-2 inhibitor. This suggests that derivatives of this compound could be synthesized to target the cyclooxygenase enzymes, which are pivotal in the inflammatory cascade.

Caption: Potential inhibition of the COX-2 pathway by isoxazole derivatives.

Anticancer Activity

Isoxazole derivatives have shown promise as anticancer agents.[3][5] Some have been found to inhibit tyrosine kinases, which are crucial for cell proliferation and survival. The mechanism often involves inducing apoptosis (programmed cell death) in cancer cells.

Immunosuppressive and Pro-apoptotic Action

A study on a specific isoxazole derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), revealed its immunosuppressive properties.[4] This compound was shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of tumor necrosis factor-alpha (TNF-α).[4] The underlying mechanism was linked to a pro-apoptotic action, indicated by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells.[4]

Caption: Pro-apoptotic mechanism of an immunosuppressive isoxazole derivative.

Antimicrobial and Anti-biofilm Activity

Several studies have reported the antimicrobial properties of oxazole and isoxazole derivatives against a range of bacteria and fungi.[9][10][11] Some compounds have also demonstrated the ability to interfere with biofilm formation in bacteria like Staphylococcus aureus.[10]

Table 2: Reported Biological Activities of Isoxazole/Oxazole Derivatives

| Derivative Class | Biological Activity | Reference |

| Macrooxazoles | Weak-to-moderate antimicrobial activity, weak cytotoxic activity | [9][10] |

| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides | Immunosuppressive, pro-apoptotic | [4] |

| Pyrazole-linked oxazole-5-ones | Antimicrobial | [11] |

| General Isoxazole Derivatives | Anticancer, anti-inflammatory, antimicrobial, neuroprotective | [3][5][6] |

Experimental Protocols for Mechanism of Action Elucidation

To determine the biological activity and mechanism of action of novel compounds derived from this compound, a systematic experimental approach is required.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a fundamental first step to evaluate the effect of a new compound on cell viability.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay: COX-2 Activity

This assay can determine if a compound selectively inhibits the COX-2 enzyme.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, and arachidonic acid substrate.

-

Compound Incubation: In a 96-well plate, add the test compound at various concentrations, the COX-2 enzyme, and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

PGE₂ Detection: After a 10-minute incubation, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Apoptosis Assay: Caspase Activity

This assay measures the activity of caspases, key mediators of apoptosis.

Protocol:

-

Cell Treatment: Treat cells (e.g., Jurkat) with the test compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

Caspase Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3/7) to the cell lysate.

-

Fluorescence Measurement: Incubate and measure the fluorescence using a fluorometer. The fluorescence intensity is proportional to the caspase activity.

-

Data Analysis: Compare the caspase activity in treated cells to untreated controls.

Conclusion and Future Directions

This compound is a chemical scaffold with significant potential in drug discovery. While the parent molecule's biological activity is not yet fully characterized, the extensive and diverse bioactivities of related isoxazole and oxazole derivatives provide a strong rationale for its use in the development of novel therapeutics. Future research should focus on synthesizing a library of derivatives by modifying the carboxylic acid group and exploring substitutions on the cyclopropyl and isoxazole rings. A systematic evaluation of these new chemical entities using the experimental protocols outlined in this guide will be crucial for identifying lead compounds with potent and selective activity against a range of diseases, including inflammatory disorders, cancer, and infectious diseases. The versatility of this scaffold, combined with a robust understanding of the structure-activity relationships of the isoxazole class, paves the way for exciting new discoveries in medicinal chemistry.

References

- This compound | 639523-17-4 | Benchchem. (URL: )

- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. (URL: )

- Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - NIH. (URL: )

- The Pivotal Role of Oxazole-4-Carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols - Benchchem. (URL: )

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: )

- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: )

- A review of isoxazole biological activity and present synthetic techniques. (URL: )

- 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid - PubChemLite. (URL: )

- 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid - MySkinRecipes. (URL: )

- A comprehensive review on biological activities of oxazole deriv

- oxazole-4-carboxylic acid - SRIRAMCHEM. (URL: )

Sources

- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]

- 2. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid [myskinrecipes.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 9. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid: A Technical Guide

Introduction: 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS No. 639523-17-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a cyclopropyl group appended to an isoxazole carboxylic acid core, presents a unique combination of rigidity and electronic properties. The precise characterization of this molecule is paramount for its application as a synthetic intermediate.[1] This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate and verify the structure of this compound, grounded in both theoretical principles and established laboratory protocols.

While publicly accessible, comprehensive experimental spectra for this compound are limited, this guide will detail the expected spectral features based on the known effects of its constituent functional groups. This approach provides a robust framework for researchers to interpret their own experimental data. The molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the cyclopropyl, oxazole, and carboxylic acid protons. The electron-withdrawing nature of the isoxazole ring and carboxylic acid will influence the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[1] |

| H-5 (Isoxazole Ring) | ~8.0 - 8.5 | Singlet | 1H | Protons on isoxazole rings are typically found in the aromatic region; the specific shift is influenced by the electronic effects of the adjacent carboxyl group.[3] |

| -CH- (Cyclopropyl) | ~1.5 - 2.0 | Multiplet | 1H | The methine proton of the cyclopropyl group is shifted downfield due to its proximity to the electron-withdrawing isoxazole ring. |

| -CH₂- (Cyclopropyl) | ~0.5 - 1.5 | Multiplet | 4H | The methylene protons of the cyclopropyl ring typically appear in the upfield region, displaying complex splitting patterns due to geminal and vicinal coupling.[1] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C=O (Carboxylic Acid) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.[4] |

| C-3 (Isoxazole Ring) | ~160 - 170 | The carbon atom at the 3-position of the isoxazole ring, bonded to the cyclopropyl group, is significantly deshielded.[3] |

| C-5 (Isoxazole Ring) | ~150 - 160 | The carbon atom at the 5-position bearing a proton is also found in the aromatic region.[3] |

| C-4 (Isoxazole Ring) | ~105 - 115 | The carbon atom at the 4-position, to which the carboxylic acid is attached, appears at a relatively upfield position for an sp² carbon.[3] |

| -CH- (Cyclopropyl) | ~10 - 20 | The methine carbon of the cyclopropyl group. |

| -CH₂- (Cyclopropyl) | ~5 - 15 | The methylene carbons of the cyclopropyl ring are typically found in the far upfield region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable -COOH proton.[5]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to encompass the full range of expected carbon signals (e.g., 0 to 200 ppm).

-

A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Caption: NMR Spectroscopy Workflow.

Section 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key signatures will be from the carboxylic acid moiety.

Predicted IR Absorption Bands

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Table 3: Predicted FT-IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity/Appearance | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | The O-H stretching vibration in a carboxylic acid is exceptionally broad due to strong intermolecular hydrogen bonding, which forms a dimer.[1] This broad peak often overlaps with C-H stretching signals. |

| C-H (Cyclopropyl/Aryl) | 2850 - 3100 | Medium, Sharp | These sharp peaks are superimposed on the broad O-H stretch. |

| C=O (Carboxylic Acid) | ~1700 | Strong, Sharp | The carbonyl stretch of a carboxylic acid is a very strong and characteristic absorption.[1] Its position can be influenced by conjugation and hydrogen bonding. |

| C=N/C=C (Isoxazole Ring) | 1500 - 1650 | Medium to Weak | Stretching vibrations from the isoxazole ring. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | The C-O single bond stretch is another key feature of the carboxylic acid functional group. |

| O-H Bend | 910 - 950 | Broad, Medium | The out-of-plane bend for the carboxylic acid O-H group is also characteristically broad. |

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the typical mid-IR range (4000 - 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure the peaks originate from a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Caption: ATR-FTIR Spectroscopy Workflow.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data

For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted Exact Mass (m/z) | Rationale |

| [M+H]⁺ | 154.0504 | The protonated molecular ion is commonly observed in positive-ion electrospray ionization (ESI+). Its exact mass confirms the molecular formula C₇H₇NO₃.[1] |

| [M-H]⁻ | 152.0348 | The deprotonated molecular ion is expected in negative-ion electrospray ionization (ESI-), especially for an acidic compound. |

| [M-COOH]⁺ or [M-HCOOH]⁺˙ | 108.0500 or 107.0422 | Fragmentation via loss of the carboxylic acid group (as COOH radical or formic acid) is a common pathway for carboxylic acids. |

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology (LC-MS with ESI source):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

-

Instrumentation (LC-MS):

-

Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution analyzer (e.g., TOF or Orbitrap) is required for exact mass measurements.

-

The HPLC is used to introduce a clean sample plug into the mass spectrometer. A simple isocratic flow of a standard mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is often sufficient for direct infusion analysis.

-

-

Data Acquisition:

-

Acquire data in both positive (ESI+) and negative (ESI-) ionization modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Perform a full scan analysis over a relevant m/z range (e.g., 50-500 Da).

-

For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺) and fragmenting it via collision-induced dissociation (CID) to observe daughter ions.

-

-

Data Processing:

-

Extract the mass spectrum from the total ion chromatogram.

-

Determine the m/z of the observed molecular ion.

-

Use the instrument's software to calculate the elemental composition from the high-resolution m/z value and compare it to the theoretical value for C₇H₇NO₃.

-

Caption: LC-MS Analysis Workflow.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. While experimental data is not widely published, a thorough understanding of spectroscopic principles allows for the confident prediction of its key spectral features. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR confirms the presence of the critical carboxylic acid functional group, and high-resolution mass spectrometry validates the elemental composition with high precision. The protocols and expected data presented in this guide serve as a comprehensive resource for the successful characterization of this important heterocyclic compound.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2021). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

Indian Journal of Chemistry. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Retrieved from [Link]

-

ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,2-Oxazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxazole. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]

- 2. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

An In-Depth Technical Guide to the Discovery and History of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The narrative traces the historical context of isoxazole synthesis, outlines the key synthetic methodologies that enable the construction of this specific molecule, and discusses its importance as a versatile intermediate in the development of therapeutic agents. Detailed experimental protocols, mechanistic insights, and a thorough reference list are provided to support researchers in the field.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry